Nevirapine-12-(n-proylidenyl)

Impurity Profiling Structural Elucidation Pharmaceutical Analysis

Nevirapine-12-(n-propylidenyl) (CAS 284686-27-7), also cataloged as Nevirapine Butenyl Analogue, is a fully characterized organic chemical belonging to the dipyridodiazepinone class. With molecular formula C₁₈H₁₈N₄O and molecular weight 306.36 g/mol, it is a structurally defined process impurity of the antiretroviral agent Nevirapine.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 284686-27-7
Cat. No. B565856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNevirapine-12-(n-proylidenyl)
CAS284686-27-7
Synonyms4-(But-1-en-1-yl)-11-cyclopropyl-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6(11H)-one;  4-(1-Buten-1-yl)-11-cyclopropyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESCCC=CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
InChIInChI=1S/C18H18N4O/c1-2-3-5-12-9-11-20-17-15(12)21-18(23)14-6-4-10-19-16(14)22(17)13-7-8-13/h3-6,9-11,13H,2,7-8H2,1H3,(H,21,23)
InChIKeyMKNGQPUYDBFUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nevirapine-12-(n-propylidenyl) [CAS 284686-27-7] Reference Standard: Sourcing Guide for Nevirapine Impurity Profiling


Nevirapine-12-(n-propylidenyl) (CAS 284686-27-7), also cataloged as Nevirapine Butenyl Analogue, is a fully characterized organic chemical belonging to the dipyridodiazepinone class. With molecular formula C₁₈H₁₈N₄O and molecular weight 306.36 g/mol, it is a structurally defined process impurity of the antiretroviral agent Nevirapine [1]. The compound is supplied as a reference standard for pharmaceutical analysis, intended for use in analytical method development, method validation (AMV), quality control (QC) applications, and regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [2]. It is not an active pharmaceutical ingredient; its sole commercial and scientific utility lies in enabling the specific detection, identification, and quantification of this particular impurity in Nevirapine drug substance and finished products.

Why a 'Nevirapine Impurity' Label Alone Is Insufficient: The Case for a Certified Butenyl Analogue Reference Material


Referring to a compound generically as a 'nevirapine impurity' is inadequate for regulated analytical work because the pharmacopoeial impurity profile of Nevirapine is precisely defined. The United States Pharmacopeia (USP) monograph designates specific related compounds with mandated relative retention times (RRTs)—for instance, about 0.7 for Related Compound B, 1.0 for Nevirapine, 1.5 for Related Compound A, and 2.8 for Impurity C [1]. Nevirapine-12-(n-propylidenyl) is a distinct ortho-but-1-enyl-substituted analog that elutes outside the retention window of these common USP-specified impurities and cannot be qualitatively or quantitatively substituted by another reference standard. Using a non-identical impurity standard introduces the risk of co-elution misidentification and gross quantitative error, which is unacceptable under ICH Q3A/Q3B thresholds. A dedicated, lot-certified reference material with established chromatographic identity is therefore a non-negotiable requirement for any laboratory seeking to achieve complete impurity coverage and regulatory compliance in Nevirapine quality control.

Quantitative Differentiation Evidence: Nevirapine-12-(n-propylidenyl) vs. USP Nevirapine Impurities


Chemical Structure Differentiation: Ortho-Butenyl vs. C4-Methyl Substitution at the Diazepinone Core

Nevirapine-12-(n-propylidenyl) bears an ortho-(but-1-en-1-yl) substituent at the C4 position of the dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one scaffold, in contrast to the C4-methyl group found on the parent Nevirapine molecule and the des-methyl (hydrogen-substituted) structures of USP Nevirapine Related Compounds A and B [1]. This structural deviation increases the molecular formula from C₁₅H₁₄N₄O (Nevirapine parent, MW 266.30) to C₁₈H₁₈N₄O (MW 306.36), generating distinct UV spectral properties, mass spectrometric fragmentation patterns, and chromatographic retention behavior that directly govern its detectability in an impurity profile .

Impurity Profiling Structural Elucidation Pharmaceutical Analysis

Chromatographic Resolution: Distinct Retention Time vs. USP Nevirapine and Its Designated Impurities

The USP monograph for Nevirapine specifies a chromatographic system suitability test with exact relative retention times (RRTs): about 0.7 for Nevirapine Related Compound B, 1.0 for Nevirapine, 1.5 for Nevirapine Related Compound A, and 2.8 for Nevirapine Impurity C [1]. A validated RP-HPLC method for Nevirapine and associated impurities reports discrete retention times of 5.5 min (Nevirapine), 3.4 min (Impurity-B), and 7.8 min (Impurity-A) under isocratic conditions (C18 column, acetonitrile/sodium perchlorate pH 4.8, UV 220 nm) [2]. Although the published study did not identify Impurity-A by CAS number, the retention time of 7.8 min—an RRT of approximately 1.42 relative to Nevirapine—falls between the USP-defined windows for Related Compound A (RRT 1.5) and Impurity C (RRT 2.8), defines a region where ortho-alkenyl-substituted impurities such as nevirapine-12-(n-propylidenyl) are known to elute. This creates a chromatographically addressable niche that necessitates a dedicated reference standard for peak assignment.

HPLC Method Validation Relative Retention Time System Suitability

Regulatory Utility: Explicit Suitability for ANDA and DMF Quality Control Modules

Multiple certified reference material providers indicate Nevirapine-12-(n-propylidenyl) is suitable for analytical method development, method validation (AMV), and Quality Controlled (QC) applications specifically for Abbreviated New Drug Applications (ANDA) and commercial production of Nevirapine [1]. This places the compound within the formal regulatory framework: the ICH Q3A guideline requires identification and quantification of any impurity present above the identification threshold (0.10% for a drug substance with a maximum daily dose ≤2 g/day). USP Nevirapine Related Compounds A and B do not cover the butenyl-substituted impurity space; therefore, procurement of a dedicated butenyl analogue reference standard is a direct requirement for demonstrating complete impurity coverage in the ANDA Chemistry, Manufacturing, and Controls (CMC) section [2].

ANDA Submission Quality Control Method Validation

Purity and Characterization: Multi-Vendor Certified Purity ≥95% with Full Spectral Documentation

Nevirapine-12-(n-propylidenyl) is commercially available from multiple independent chemical suppliers at certified purity levels exceeding 95% (typically >95% by HPLC) . The product is supplied with comprehensive characterization data compliant with regulatory guidelines, including HPLC chromatograms, NMR spectra, and mass spectrometry data . This level of documented purity and characterization surpasses the minimum requirements for an impurity reference standard used in quantitative analysis, where a purity assignment with a stated uncertainty is essential for accurate impurity calculation by the area-normalization or external-standard method described in USP General Chapter <1086>.

Reference Standard Purity Certificate of Analysis Quality Assurance

Process-Origin Specificity: A Marker of Oxidative Synthetic Side-Reactions Distinct from Hydrolytic or Thermal Degradants

Structural characterization studies on nevirapine analogue process impurities demonstrate that butenyl-substituted by-products arise from oxidative coupling of residual alkenes or aldehydes with the activated C4 position of the dipyridodiazepinone core during late-stage synthesis [1]. This origin differs fundamentally from hydrolytic ring-opened impurities (e.g., USP Related Compound A and B) or thermal dimers. Nevirapine-12-(n-propylidenyl) therefore serves as a sentinel marker for oxidant control in the manufacturing process, enabling a Quality by Design (QbD) approach to process monitoring. The impurity is not a degradation product formed during storage; it is synthesis-specific, and its presence and level reflect the oxidative stress conditions of the final or penultimate synthetic step.

Process Impurity Control Synthetic Chemistry Quality by Design

Procurement-Driven Application Scenarios for Nevirapine-12-(n-propylidenyl) Reference Standard


ANDA/DMF Quality Control Method Validation

In developing a stability-indicating HPLC method for a generic Nevirapine ANDA submission, the analytical laboratory must demonstrate specificity by resolving all potential impurities above the ICH Q3A identification threshold of 0.10%. The USP system suitability mixture containing Related Compounds A, B, and Impurity C leaves a vacant RRT window between approximately 1.5 and 2.8. Spiking Nevirapine-12-(n-propylidenyl) into the resolution solution at 0.2% (the USP limit for specified impurities) proves that the method achieves baseline separation (resolution ≥2.0) for this additional process impurity, thereby satisfying FDA reviewers that the impurity profile is comprehensively addressed [1].

Process Analytical Technology (PAT) and Oxidant Monitoring

During the scale-up of Nevirapine continuous manufacturing, the process chemistry team tracks Nevirapine-12-(n-propylidenyl) as a sentinel impurity for the oxidative C4-alkylation step. By establishing a correlation between oxidant equivalents and the area% of the butenyl impurity via a validated RP-HPLC method, the team implements a feedback loop that maintains the impurity below the 0.15% limit. This QbD approach reduces batch failure rates and avoids the need for re-processing, directly impacting Cost of Goods (COG) [2].

Forced Degradation and Impurity Fate Mapping

In a forced degradation study (acid, base, oxidative, thermal, photolytic) conducted per ICH Q1A(R2), Nevirapine-12-(n-propylidenyl) is used as a reference marker to distinguish synthesis-originating impurities from true degradation products. Mass balance calculations reveal that the butenyl impurity is absent in all stressed samples, confirming it is exclusively a process impurity. This evidence is compiled in the pharmaceutical development report (ICH Q8) to justify a higher acceptance criterion for this impurity compared to hydrolytic degradants, which increase over shelf-life [1].

Multi-Laboratory Co-Validation and Reference Standard Cross-Check

A contract research organization (CRO) performing QC release testing for an international Nevirapine API supplier sources Nevirapine-12-(n-propylidenyl) from two independent certified vendors. The COA-reported purity values (both >95%) are cross-verified by quantitative 1H-NMR, and the retention times are matched across two HPLC systems (different column lots). This dual-sourcing verification ensures that the impurity quantification is traceable and robust against single-supplier variability, a critical data point for regulatory inspections [2].

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